molecular formula C26H38O5 B195027 15-ケト・ラタノプロスト CAS No. 135646-98-9

15-ケト・ラタノプロスト

カタログ番号: B195027
CAS番号: 135646-98-9
分子量: 430.6 g/mol
InChIキー: DKYCMQSMHPIBBZ-VIZYZFHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

15-ケト ラタノプロストは、プロスタグランジンアナログであるラタノプロストの活性代謝物です。 主に眼圧を下げる効果があり、緑内障治療において重要な化合物となっています . この化合物は、ラタノプロストの市販製剤中に見られる潜在的な医薬品不純物です .

2. 製法

15-ケト ラタノプロストの合成は、キラル前駆体であるコリーラクトンジオールから始まり、いくつかの段階を経て行われます。 合成経路には、スウェーン酸化、アリル位還元、ウィッティヒ反応条件が含まれます . ケトン基とアルケン基の還元は、メタノール中で塩化ニッケルと水素化ホウ素ナトリウムなどの低コストの触媒を用いて、一工程で達成されます . この方法は、高い立体選択性と収率向上を実現するため、15-ケト ラタノプロストの合成のための効率的なプロトコルとなっています。

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

生化学分析

Biochemical Properties

15-Keto Latanoprost interacts with various enzymes, proteins, and other biomolecules. It is a potential metabolite of latanoprost when administered to animals . The majority of receptor-binding studies indicate that the free acid metabolites of these compounds are agonists at the prostaglandin FP receptor .

Cellular Effects

15-Keto Latanoprost has significant effects on various types of cells and cellular processes. It has been shown to produce a small but measurable decrease in the intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 µg/eye . It also causes an 8 mm Hg reduction in pupillary diameter at 5 µg/eye .

Molecular Mechanism

The molecular mechanism of action of 15-Keto Latanoprost involves its interactions with biomolecules and changes in gene expression. The ocular hypotensive response of these PG drugs may actually be mediated by EP3 receptors activated by endogenously produced PGs resulting from drug stimulation of FP receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-Keto Latanoprost change over time. When applied once daily to glaucomatous monkey eyes, all three concentrations of 15-Keto Latanoprost produced significant reductions in IOP, with the maximum reduction on treatment day 5 .

Dosage Effects in Animal Models

The effects of 15-Keto Latanoprost vary with different dosages in animal models. The maximum reduction from vehicle-only baseline IOP was 3.0 ± 0.3 mm Hg (9%) for 0.0001% 15-Keto Latanoprost, 7.6 ± 0.6 mm Hg (23%) for 0.001% 15-Keto Latanoprost, and 6.3 ± 0.4 mm Hg (18%) for 0.01% 15-Keto Latanoprost .

Metabolic Pathways

15-Keto Latanoprost is involved in various metabolic pathways. Three of the four clinically used PG analogs have a hydroxyl group on position 15, which is the site of potential metabolic conversion into a 15-keto analog .

準備方法

The synthesis of 15-Keto Latanoprost involves several steps, starting from the chiral precursor Corey lactone diol. The synthetic route includes Swern oxidation, allylic reduction, and Wittig reaction conditions . The reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst such as nickel chloride and sodium borohydride in methanol . This method provides high stereoselectivity and improved yield, making it an efficient protocol for the synthesis of 15-Keto Latanoprost.

化学反応の分析

15-ケト ラタノプロストは、以下の化学反応を含む様々な反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、15-ケト ラタノプロストの様々な酸化および還元誘導体が含まれます .

4. 科学研究への応用

15-ケト ラタノプロストには、以下の科学研究への応用があります。

特性

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYCMQSMHPIBBZ-VIZYZFHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432091
Record name 15-Ketolatanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135646-98-9
Record name 15-Ketolatanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-keto Latanoprost
Reactant of Route 2
15-keto Latanoprost
Reactant of Route 3
Reactant of Route 3
15-keto Latanoprost
Reactant of Route 4
15-keto Latanoprost
Reactant of Route 5
15-keto Latanoprost
Reactant of Route 6
15-keto Latanoprost
Customer
Q & A

Q1: How does 15-keto latanoprost compare to latanoprost in terms of its IOP-lowering effect in glaucomatous eyes?

A1: Research indicates that 15-keto latanoprost exhibits potent ocular hypotensive effects comparable to, and in some instances, superior to, the commercially available latanoprost (Xalatan). A study using a monkey model of glaucoma demonstrated that a 0.001% concentration of 15-keto latanoprost achieved equivalent or greater reductions in intraocular pressure (IOP) compared to a 0.005% concentration of latanoprost. [] This suggests that 15-keto latanoprost could potentially offer similar therapeutic benefits at a lower concentration.

Q2: What is the proposed mechanism of action for 15-keto latanoprost in reducing IOP?

A2: While the precise mechanism remains to be fully elucidated, studies suggest that 15-keto latanoprost, like latanoprost, primarily lowers IOP by enhancing uveoscleral outflow. [] In a study on normal monkey eyes, a single dose of 0.005% 15-keto latanoprost did not significantly alter tonographic outflow facility (C) or fluorophotometric aqueous humor flow rates (F) compared to baseline or vehicle-treated control eyes. [] This suggests that 15-keto latanoprost's IOP-lowering effect is unlikely due to changes in aqueous humor production or conventional outflow pathways.

Q3: Can the analytical methods used to quantify 15-keto latanoprost also detect related substances and impurities?

A3: Yes, a versatile high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous quantification of latanoprost, timolol, benzalkonium chloride, and related substances, including degradation products. [] This stability-indicating method utilizes a reverse-phase cyano column and gradient elution with a phosphate buffer/acetonitrile/methanol mobile phase. Importantly, it can detect 15-keto latanoprost and its known impurities, along with other components of interest, demonstrating its utility for quality control and stability assessments of ophthalmic solutions containing 15-keto latanoprost.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。